4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoromethyl group attached to a benzyl moiety. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. Boronic esters are widely used as intermediates in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
The primary targets of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane, also known as 2-(TRIFLUOROMETHYL)BENZYLBORONIC ACID PINACOL ESTER, are nitrogen-heterocycles . These targets play a crucial role in various biochemical reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound interacts with its targets through a substitution reaction . It acts as a bifunctional reagent, rendering the heteroarene more electrophilic and delivering the trifluoromethoxy group . This interaction results in the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon coupling and carbon heterocoupling reactions . The downstream effects of these pathways include the synthesis of various organic compounds, which have significant applications in medicinal chemistry and drug development .
Pharmacokinetics
The compound’s stability in water and air suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the transformation of nitrogen-heterocycles to the corresponding trifluoromethyl or higher perfluoroalkyl ethers . This transformation is crucial for the synthesis of various organic compounds with potential applications in medicinal chemistry and drug development .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable in water and air, which suggests that it can maintain its efficacy in various environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester with a trifluoromethylated benzyl halide. One common method includes the use of pinacol boronate esters, which react with benzyl halides under basic conditions to form the desired product. The reaction is often carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene, dichloromethane, and ethanol.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Substitution Products: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity compared to other boronic esters. This makes it particularly useful in reactions requiring high reactivity and stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[[2-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-7-5-6-8-11(10)14(16,17)18/h5-8H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQCNKMNNXCHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458090 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475250-54-5 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{[2-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.